Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
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Overview
Description
Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a chemical compound with the molecular formula C13H20N2O4. It is known for its unique structure, which includes a pyrimidine ring fused with a carboxylate group and an octyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid with octanol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- Ethyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- Butyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
Uniqueness
Octyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is unique due to its longer octyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
88280-81-3 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
octyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-8-19-12(17)10-9-11(16)15-13(18)14-10/h9H,2-8H2,1H3,(H2,14,15,16,18) |
InChI Key |
JVCVWBZTXWYZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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